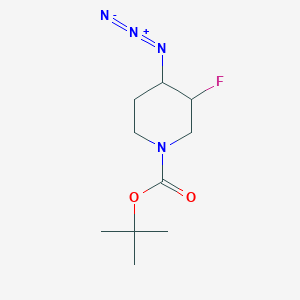
Tert-butyl 4-azido-3-fluoropiperidine-1-carboxylate
Descripción
Tert-butyl 4-azido-3-fluoropiperidine-1-carboxylate is a fluorinated piperidine derivative. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an azido group, and a fluorine atom on the piperidine ring.
Propiedades
Fórmula molecular |
C10H17FN4O2 |
|---|---|
Peso molecular |
244.27 g/mol |
Nombre IUPAC |
tert-butyl 4-azido-3-fluoropiperidine-1-carboxylate |
InChI |
InChI=1S/C10H17FN4O2/c1-10(2,3)17-9(16)15-5-4-8(13-14-12)7(11)6-15/h7-8H,4-6H2,1-3H3 |
Clave InChI |
SEAVSWPCIFSAHP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(C(C1)F)N=[N+]=[N-] |
Origen del producto |
United States |
Métodos De Preparación
The synthesis of Tert-butyl 4-azido-3-fluoropiperidine-1-carboxylate typically involves multi-step procedures. One common route includes the following steps:
Protection: The piperidine nitrogen is protected using a tert-butoxycarbonyl (Boc) group.
Fluorination: Introduction of the fluorine atom at the desired position on the piperidine ring.
Industrial production methods may involve optimization of these steps to improve yield and scalability. The use of continuous flow reactors and other advanced techniques can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Tert-butyl 4-azido-3-fluoropiperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as triphenylphosphine (PPh3) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The fluorine atom can participate in oxidation reactions, potentially leading to the formation of fluorinated alcohols or ketones.
Common reagents used in these reactions include sodium azide, triphenylphosphine, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Tert-butyl 4-azido-3-fluoropiperidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound is used as a building block in the synthesis of potential drug candidates.
Chemical Biology: The azido group allows for bioorthogonal reactions, enabling the study of biological processes through click chemistry.
Material Science: Fluorinated piperidines can be incorporated into materials to enhance their properties, such as thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of Tert-butyl 4-azido-3-fluoropiperidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. The fluorine atom can influence the compound’s electronic properties, affecting its interactions with biological targets .
Comparación Con Compuestos Similares
Tert-butyl 4-azido-3-fluoropiperidine-1-carboxylate can be compared with other fluorinated piperidine derivatives, such as:
1-Boc-4-azido-3-chloropiperidine: Similar structure but with a chlorine atom instead of fluorine.
1-Boc-4-azido-3-bromopiperidine: Contains a bromine atom instead of fluorine.
1-Boc-4-azido-3-iodopiperidine: Contains an iodine atom instead of fluorine.
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct electronic and conformational properties compared to its halogenated counterparts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


